molecular formula C23H19N3O2 B2495810 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide CAS No. 1797859-09-6

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide

Cat. No.: B2495810
CAS No.: 1797859-09-6
M. Wt: 369.424
InChI Key: GGJRVCPPWSUOST-UHFFFAOYSA-N
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Description

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is unique due to the presence of both the quinoline and pyridin-2-yloxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to other similar compounds .

Biological Activity

2-Methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is a synthetic compound that incorporates a quinoline core, a pyridine ring, and a carboxamide group. This molecular structure suggests potential biological activity, particularly in medicinal chemistry. Despite limited direct studies focusing solely on this compound, its structural components align with known bioactive compounds, indicating possible therapeutic applications.

Structural Analysis

The compound features several key functional groups:

  • Quinoline Ring : A bicyclic aromatic system known for various biological activities.
  • Pyridyloxy Linker : This oxygen bridge may facilitate hydrogen bonding, enhancing interactions with biological targets.
  • Carboxamide Group : Known for its ability to form hydrogen bonds and participate in biochemical processes.
  • Benzyl Group : Influences the compound's steric properties and overall shape, potentially affecting its biological interactions.

The molecular formula is C23H19N3O2C_{23}H_{19}N_{3}O_{2}, with a molecular weight of approximately 369.424 g/mol.

Biological Activity Insights

While specific studies on this compound are sparse, related compounds within the quinoline family have demonstrated various biological activities:

Antimicrobial Activity

Quinoline derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis and other pathogens. In one study, modifications to the quinoline structure led to enhanced activity against tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 6.68 µM for certain derivatives .

Anticancer Potential

Quinoline derivatives are also explored for their anticancer properties. The structural features of this compound may contribute to apoptosis induction in cancer cells. Research has shown that similar compounds can activate apoptotic pathways in breast cancer cells (MCF-7), suggesting potential for further investigation into this compound's effects on cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The following table summarizes findings from related studies:

Compound ModificationBiological ActivityMIC (µM)Reference
Unsubstituted benzyloxyModerate antitubercular activity57.73
4-Bromobenzyloxy substitutionEnhanced activity12.23
4-Chlorobenzyloxy substitutionExcellent activity6.68

The SAR indicates that substitutions on the benzyl group significantly influence the antimicrobial potency of quinoline derivatives.

Properties

IUPAC Name

2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]quinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-16-11-12-18-7-5-9-20(22(18)26-16)23(27)25-15-17-6-4-8-19(14-17)28-21-10-2-3-13-24-21/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJRVCPPWSUOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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